

"2-(4-Fluorophenyl)-2-hydroxypropionic acid" chemical structure

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Compound of Interest

Compound Name: 2-(4-Fluorophenyl)-2-hydroxypropionic acid

CAS No.: 81170-13-0

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An In-Depth Technical Guide to **2-(4-Fluorophenyl)-2-hydroxypropionic Acid**: Structure, Synthesis, and Characterization

Abstract

This technical guide provides a comprehensive overview of **2-(4-fluorophenyl)-2-hydroxypropionic acid**, a fluorinated alpha-hydroxy acid with significant potential as a chiral building block in medicinal chemistry and materials science. Given the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related structural analogs and established chemical principles to offer a robust framework for its synthesis, characterization, and potential applications. We will explore its molecular structure and predicted physicochemical properties, propose logical synthetic and analytical workflows, and discuss its relevance in the context of drug development. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this and similar fluorinated scaffolds.

Molecular Identity and Physicochemical Properties

The unique chemical identity of **2-(4-fluorophenyl)-2-hydroxypropionic acid** stems from the combination of three key functional groups on a central chiral carbon: a 4-fluorophenyl ring, a hydroxyl group, and a carboxylic acid. This arrangement makes it a structural analog of other phenylpropionic acids, a class of compounds with significant biological activity.

Chemical Structure

The presence of a fluorine atom on the phenyl ring can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability compared to its non-fluorinated counterparts.



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Caption: 2D structure of **2-(4-Fluorophenyl)-2-hydroxypropionic acid**.

Predicted Physicochemical Properties

While experimental data is not readily available, physicochemical properties can be predicted using computational models. These values are benchmarked against the known properties of the close structural analog, 2-(4-hydroxyphenyl)propionic acid.



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Synthesis Strategies

The synthesis of **2-(4-fluorophenyl)-2-hydroxypropionic acid** can be approached through several established organic chemistry transformations. The choice of pathway depends on the availability of starting materials, desired stereochemistry, and scalability.

Retrosynthetic Analysis

A logical retrosynthetic approach involves disconnecting the molecule at the C-C bond adjacent to the carboxyl group or at the C-OH bond, suggesting feasible starting materials and reactions.



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Caption: Retrosynthetic analysis for target molecule synthesis.

Exemplar Synthetic Protocol: Cyanohydrin Route

This protocol provides a step-by-step methodology based on the well-established cyanohydrin reaction, followed by hydrolysis. This route is often chosen for its reliability and access to common starting materials.

Step 1: Formation of 2-(4-fluorophenyl)-2-hydroxypropanenitrile (Cyanohydrin Intermediate)

- **Reagents & Setup:** To a three-neck round-bottom flask equipped with a dropping funnel, mechanical stirrer, and thermometer, add 4-fluoroacetophenone (1.0 eq) and diethyl ether (5 mL/mmol). Cool the solution to 0°C in an ice bath.
- **Cyanide Addition:** Prepare a solution of sodium cyanide (NaCN, 1.2 eq) in water (5 mL/mmol). Add this solution dropwise to the stirred ketone solution over 30 minutes, ensuring the temperature remains below 10°C.
- **Acidification:** After the addition is complete, slowly add a solution of acetic acid (1.5 eq) in water dropwise. The reaction is typically stirred at room temperature for 12-24 hours.
- **Work-up:** Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude cyanohydrin.

Causality: The cyanohydrin reaction is a nucleophilic addition of a cyanide anion to the carbonyl carbon of the ketone. The reaction is base-catalyzed, but acidification is required to generate HCN in situ and protonate the intermediate alkoxide. This method is a classic and robust way to form a new carbon-carbon bond and introduce a nitrile group, which is a direct precursor to a carboxylic acid.

Step 2: Hydrolysis to **2-(4-Fluorophenyl)-2-hydroxypropionic acid**

- **Reagents & Setup:** Place the crude cyanohydrin intermediate from Step 1 into a round-bottom flask. Add a 6 M solution of hydrochloric acid (HCl, ~10 eq).

- **Reaction:** Heat the mixture to reflux (approximately 100-110°C) for 6-12 hours. The progress of the hydrolysis can be monitored by observing the cessation of ammonia gas evolution (if a basic hydrolysis were used) or by TLC/HPLC analysis.
- **Isolation & Purification:** Cool the reaction mixture to room temperature, which may cause the product to crystallize. If not, reduce the volume under vacuum. The resulting solid can be collected by filtration. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., water or a toluene/heptane mixture), a technique used for purifying similar crystalline acids[4].

Causality: Acid-catalyzed hydrolysis of the nitrile proceeds in two stages: first to a primary amide, and then to the carboxylic acid. The harsh conditions (strong acid and heat) are necessary to drive both steps to completion. This provides a direct conversion of the nitrile functional group to the desired carboxylic acid.

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the final compound.

Analytical Workflow

A systematic workflow ensures that the synthesized material meets the required quality standards before its use in further research.



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Caption: Standard analytical workflow for compound characterization.

Spectroscopic and Chromatographic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: Expected signals would include a singlet for the methyl (CH_3) protons (~1.6-1.8 ppm), aromatic protons in the 7.0-7.5 ppm range exhibiting splitting patterns characteristic of a 1,4-disubstituted benzene ring (two doublets or a complex multiplet), and broad singlets for the hydroxyl (OH) and carboxylic acid (COOH) protons, which are exchangeable with D_2O .
- ^{13}C NMR: Key signals would be the carboxyl carbon (~175-180 ppm), the quaternary carbon bearing the hydroxyl and phenyl groups (~75-80 ppm), the methyl carbon (~25 ppm), and four distinct aromatic carbon signals, including a prominent signal for the carbon bonded to fluorine showing a large ^1J C-F coupling constant.
- ^{19}F NMR: A single resonance is expected, confirming the presence of the single fluorine environment.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. The calculated exact mass is 184.0536 for $\text{C}_9\text{H}_9\text{FO}_3$. Fragmentation patterns would likely involve the loss of water (H_2O) and the carboxyl group (COOH).

High-Performance Liquid Chromatography (HPLC): Purity is typically assessed using reverse-phase HPLC. A standard protocol for related aromatic acids would be effective.



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Potential Applications in Drug Discovery

The structural motifs within **2-(4-fluorophenyl)-2-hydroxypropionic acid** make it a valuable scaffold for drug discovery.

- **Phenylpropionic Acid Core:** This core is central to the non-steroidal anti-inflammatory drug (NSAID) class, which includes well-known drugs like Ibuprofen[5]. The introduction of a hydroxyl group and fluorine atom provides vectors for exploring new biological activities and improving pharmacokinetic profiles.
- **Fluorine Substitution:** The incorporation of fluorine is a widely used strategy in medicinal chemistry to enhance metabolic stability, increase binding affinity, and modulate pKa.
- **Chiral Intermediate:** As a chiral molecule, it can serve as a starting material for the stereoselective synthesis of more complex drug candidates. Its use as an intermediate for the anti-cancer drug Bicalutamide, although a sulfonyl analog, highlights the pharmaceutical relevance of this molecular class[4].

Conclusion

2-(4-Fluorophenyl)-2-hydroxypropionic acid represents a promising yet underexplored chemical entity. By leveraging established synthetic methodologies and analytical techniques from analogous compounds, researchers can confidently produce and characterize this molecule. Its inherent structural features—a chiral center, a fluorinated aromatic ring, and an alpha-hydroxy acid moiety—position it as a versatile building block for developing novel

therapeutics and advanced materials. This guide provides the foundational knowledge necessary for scientists to begin exploring its full potential.

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